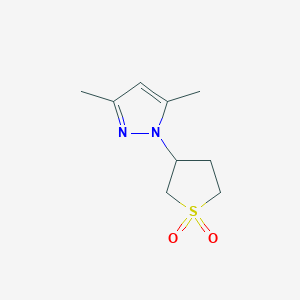

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a thiolane-1,1-dione moiety

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been shown to exhibit antiviral and antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .

Mode of Action

It is suggested that the antitumoral activity of similar compounds is due to the inhibition of tubulin polymerization . This implies that the compound may interact with its targets, leading to changes in the normal functioning of the cells.

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may affect cell division and growth, which are critical processes in the development and progression of tumors .

Result of Action

The result of the compound’s action is likely to be the inhibition of cell division and growth due to the disruption of tubulin polymerization . This can lead to the suppression of tumor growth and potentially contribute to the treatment of cancer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 3,5-dimethylpyrazole with a suitable thiolane-1,1-dione precursor. One common method involves the condensation of 3,5-dimethylpyrazole with thiolane-1,1-dione under acidic or basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiolane-1,1-dione moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiolane derivatives.

Substitution: Functionalized pyrazole derivatives.

Aplicaciones Científicas De Investigación

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylpyrazole: A precursor in the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione, known for its use in coordination chemistry and as a ligand.

Thiolane-1,1-dione: A key component in the synthesis, known for its redox properties and use in various chemical reactions.

Uniqueness

This compound is unique due to the combination of the pyrazole and thiolane-1,1-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development .

Actividad Biológica

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, along with a thiolane-1,1-dione moiety. The molecular formula is C₉H₁₃N₃OS, and its CAS number is 17115-84-3. The synthesis typically involves the condensation of 3,5-dimethylpyrazole with a thiolane-1,1-dione precursor under acidic or basic conditions, often using polar solvents such as ethanol or methanol for optimal yield and purity.

Ion Channel Modulation

One of the most significant biological activities of this compound is its ability to modulate G protein-gated inwardly rectifying potassium channels (GIRK). These channels are crucial for regulating neuronal excitability and cardiac function. Studies have shown that this compound acts as a potent activator of GIRK channels, suggesting potential therapeutic applications in treating neurological disorders and cardiovascular diseases.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, related pyrazole compounds have been tested against various cancer cell lines, showing promising cytotoxic effects. In vitro studies demonstrate that modifications in the pyrazole structure can enhance activity against specific cancer types . The cytotoxicity of this compound has not been extensively documented; however, its structural relatives indicate a potential for similar activity.

Antimicrobial Properties

The compound's biological profile also includes antimicrobial activity. Pyrazole derivatives have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that this compound may possess similar antimicrobial properties worth exploring further .

Research Findings and Case Studies

Propiedades

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7-5-8(2)11(10-7)9-3-4-14(12,13)6-9/h5,9H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQGSZJAQQJYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCS(=O)(=O)C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.